molecular formula C19H20N2O4S B2827618 benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate CAS No. 1803570-77-5

benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate

Cat. No.: B2827618
CAS No.: 1803570-77-5
M. Wt: 372.44
InChI Key: WBFASVBETJDPKO-UHFFFAOYSA-N
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Description

Benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate, also known as BDIC, is a synthetic molecule with a unique chemical structure and biological properties. It has a molecular weight of 372.44 .


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate is a compound that finds its application in the field of synthetic and medicinal chemistry. Its structure, incorporating an azetidine ring and a sulfonyl group, makes it a valuable intermediate for the synthesis of various pharmacologically active molecules.

  • Lead Optimization in Drug Development : The compound is used in the lead optimization phase of drug development, particularly as a part of the synthesis of ethyl 6-aminonicotinate acyl sulfonamides. These sulfonamides are potent antagonists of the P2Y12 receptor, a key target in the treatment of thrombosis. The transition from chlorothienyl to benzyl sulfonamides significantly enhances potency in platelet aggregation assays, showcasing the compound's role in improving pharmacological profiles (Bach et al., 2013).

  • Aziridine Ring Chemistry : The azetidine and indole components of the compound are significant in organic chemistry, particularly in transformations involving aziridines. Rhodium carboxylate complexes, for instance, catalyze the migration of electron-withdrawing groups to produce 3-substituted indoles, demonstrating the compound's utility in synthesizing complex heterocyclic structures (Stokes et al., 2011).

  • Organocatalysis : The compound is part of research exploring organocatalysis, where zwitterionic compounds derived from similar structural motifs have been shown to catalyze the regioselective ring-opening of aziridines. This underscores the broader utility of such structures in facilitating synthetic transformations in a green chemistry context (Ghosal et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound might influence a variety of biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could potentially exert diverse molecular and cellular effects.

Properties

IUPAC Name

benzyl 3-(2,3-dihydroindol-1-ylsulfonyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-19(25-14-15-6-2-1-3-7-15)20-12-17(13-20)26(23,24)21-11-10-16-8-4-5-9-18(16)21/h1-9,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFASVBETJDPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3CN(C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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